molecular formula C11H20Cl2N2 B2823375 (1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride CAS No. 2137738-32-8

(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride

Cat. No. B2823375
CAS RN: 2137738-32-8
M. Wt: 251.2
InChI Key: SETUPIZTLLYEHW-UHFFFAOYSA-N
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Description

“(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C11H18N2.2ClH . It is also known as "{1- [4- (propan-2-yl)phenyl]ethyl}hydrazine dihydrochloride" .


Molecular Structure Analysis

The molecular structure of this compound consists of a hydrazine group attached to an ethyl group, which is further attached to a 4-isopropylphenyl group .


Chemical Reactions Analysis

Hydrazine derivatives, including this compound, can undergo various chemical reactions. For instance, they can be converted to a hydrazone derivative by reaction with a base and heat .

Scientific Research Applications

Perovskite Solar Cells Enhancement

Hydrazine dihydrochloride has been investigated as an additive to improve the performance of tin-based mixed organic cation perovskite solar cells (TPSCs) . These cells are considered a promising alternative to lead-based perovskite solar cells due to their lower toxicity. By introducing hydrazine dihydrochloride into the precursor solution of all-tin perovskite, researchers achieved a power conversion efficiency (PCE) of 9.26%. The additive inhibited the oxidation of Sn2+ to Sn4+ and adjusted the crystallization process, resulting in improved reproducibility and stability.

Phthalazinone Synthesis

Hydrazine dihydrochloride plays a role in the construction of novel phthalazinones. Precursors derived from hydrazine dihydrochloride, such as oxophthalazin-2(1H)-yl) acetohydrazide, have been utilized to synthesize phthalazinones with valuable functional groups . These compounds find applications in medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of hydrazine derivatives involves the formation of a hydrazone through the reaction of the hydrazine group with a carbonyl group. This hydrazone can then be converted to the corresponding alkane by reaction with a base and heat .

Safety and Hazards

This compound may pose certain safety hazards. It is recommended to use personal protective equipment when handling it and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-(4-propan-2-ylphenyl)ethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-8(2)10-4-6-11(7-5-10)9(3)13-12;;/h4-9,13H,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETUPIZTLLYEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride

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